N2-isopentylpyridine-2,4-diamine

Catalog No.
S1778270
CAS No.
1250852-13-1
M.F
C10H17N3
M. Wt
179.267
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2-isopentylpyridine-2,4-diamine

CAS Number

1250852-13-1

Product Name

N2-isopentylpyridine-2,4-diamine

IUPAC Name

2-N-(3-methylbutyl)pyridine-2,4-diamine

Molecular Formula

C10H17N3

Molecular Weight

179.267

InChI

InChI=1S/C10H17N3/c1-8(2)3-5-12-10-7-9(11)4-6-13-10/h4,6-8H,3,5H2,1-2H3,(H3,11,12,13)

InChI Key

SGYADOBHJXHCPF-UHFFFAOYSA-N

SMILES

CC(C)CCNC1=NC=CC(=C1)N

Synonyms

N2-isopentylpyridine-2,4-diamine

N2-isopentylpyridine-2,4-diamine is a chemical compound with the molecular formula C10_{10}H17_{17}N3_3. This compound features a pyridine ring substituted with two amino groups at the 2 and 4 positions and an isopentyl group at the nitrogen atom in the 2 position. Its unique structure allows for various chemical interactions, making it an interesting subject of study in organic chemistry.

  • Oxidation: The compound can be oxidized to form corresponding N-oxides, which are often more reactive than the parent amines .
  • Substitution Reactions: The amino groups can undergo electrophilic substitution reactions, allowing for further derivatization of the compound .
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amines through condensation reactions.

Various synthesis methods for N2-isopentylpyridine-2,4-diamine have been explored:

  • Alkylation of Pyridine: One common method involves the alkylation of pyridine derivatives using isopentyl halides in the presence of a base.
  • Reduction of Nitropyridines: Another approach is to reduce nitropyridine derivatives to obtain the desired diamine structure.
  • Multi-step Synthesis: More complex syntheses may involve multiple steps, including formation of intermediates that are subsequently converted into N2-isopentylpyridine-2,4-diamine through various organic transformations .

N2-isopentylpyridine-2,4-diamine has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical compounds due to their biological activity.
  • Dyes and Pigments: The compound could be used in dye synthesis owing to its ability to form colored complexes.
  • Agricultural Chemicals: Similar compounds are often investigated for use as agrochemicals or pesticides due to their biological properties .

Several compounds share structural similarities with N2-isopentylpyridine-2,4-diamine. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N2,N4-Dimethylpyridine-2,4-diamineTwo methyl groups instead of an isopentyl groupLess sterically hindered than N2-isopentyl variant
2,4-DiaminopyridineNo substituent on nitrogen; simpler structureLacks alkyl chain; potentially different reactivity
N,N-Diethyl-pyridine-2,4-diamineEthyl groups instead of isopentylMay exhibit different solubility and stability

N2-isopentylpyridine-2,4-diamine's unique combination of an isopentyl group and two amino groups at specific positions distinguishes it from these similar compounds. This structural uniqueness may influence its reactivity and potential applications in various fields.

N2-isopentylpyridine-2,4-diamine represents a substituted pyridine derivative with the molecular formula C₁₀H₁₇N₃ and molecular weight of 179.26 grams per mole . The compound features a pyridine ring system with amino groups strategically positioned at the 2- and 4-positions, with an isopentyl substituent attached to the nitrogen atom at position 2 .

Structural Architecture

The molecular framework consists of a six-membered aromatic pyridine ring containing 6π electrons distributed over six atoms [2]. The ring contains nitrogen at position 1, with amino groups positioned at carbons 2 and 4, creating a 1,3-relationship between these substituents . The pyridine ring exhibits electron deficiency compared to benzene due to both induction and resonance effects that draw electron density towards the nitrogen atom [4].

The isopentyl group, chemically represented as (CH₃)₂CHCH₂CH₂-, introduces a branched five-carbon alkyl chain that provides steric bulk and hydrophobic character to the molecule [5] [6]. This substitution pattern significantly influences the compound's physicochemical properties and molecular interactions.

PropertyValue
Molecular FormulaC₁₀H₁₇N₃
Molecular Weight (g/mol)179.26
CAS Number1250852-13-1
IUPAC NameN²-isopentylpyridine-2,4-diamine
Chemical StructurePyridine ring with amino groups at C-2 and C-4
Functional GroupsPrimary amines, tertiary amine (pyridine N)
Aromatic System6π electron pyridine ring
Number of Nitrogen Atoms3 (1 pyridine N, 2 amino N)
Number of Amino Groups2 (at positions 2 and 4)
Alkyl SubstituentIsopentyl (3-methylbutyl): (CH₃)₂CHCH₂CH₂-

Electronic Configuration

The electronic structure of N2-isopentylpyridine-2,4-diamine is characterized by multiple nitrogen atoms with distinct hybridization states and electronic environments [7] [8]. The pyridine nitrogen adopts sp² hybridization with an available lone pair that does not participate in the aromatic π-system, making it basic and capable of coordination [9] [2]. The amino nitrogens at positions 2 and 4 exhibit sp³ hybridization, providing nucleophilic sites for various chemical transformations [9].

The distribution of π-electron density shows that the carbon framework is electron-deficient, with carbons at positions 2 and 6 being particularly susceptible to nucleophilic attack due to their α-relationship to the pyridine nitrogen [4]. This electronic distribution directly influences the compound's reactivity patterns and intermolecular interactions.

Atom/GroupHybridizationElectronic EnvironmentExpected Reactivity
Pyridine Nitrogen (N1)sp²Electron-deficient, lone pair availableBasic, coordination, N-oxidation
Amino Nitrogen (N2)sp³Electron-rich, nucleophilicBasic, nucleophilic, alkylation
Amino Nitrogen (N4)sp³Electron-rich, nucleophilicBasic, nucleophilic, alkylation
Carbon C-2sp²Electron-deficient (α to N1)Electrophilic substitution
Carbon C-4sp²Electron-deficient (γ to N1)Nucleophilic substitution
Carbon C-3sp²Electron-deficientElectrophilic substitution
Carbon C-5sp²Electron-deficientElectrophilic substitution
Carbon C-6sp²Electron-deficient (α to N1)Nucleophilic substitution

Solubility and Stability Profiles

The solubility characteristics of N2-isopentylpyridine-2,4-diamine are influenced by the dual nature of its molecular structure, combining hydrophilic amino groups with a hydrophobic isopentyl substituent [10]. The parent compound, pyridine-2,4-diamine, exhibits slight solubility in dimethyl sulfoxide and methanol [11], suggesting that the isopentyl derivative would demonstrate enhanced solubility in organic solvents due to increased hydrophobic interactions.

Solvent Compatibility

The presence of amino groups typically enhances solubility in polar solvents through hydrogen bonding interactions [10]. However, the introduction of the isopentyl group increases the hydrophobic character of the molecule, potentially improving solubility in non-polar and moderately polar organic solvents [10]. This structural modification is expected to shift the solubility profile toward organic media while maintaining some compatibility with polar aprotic solvents.

The branched alkyl chain of the isopentyl group reduces intermolecular packing efficiency compared to linear alkyl substituents, which may influence both solubility and melting point characteristics [12]. Temperature effects are anticipated to play a significant role in solubility behavior, as commonly observed with organic compounds containing multiple functional groups [10].

Chemical Stability

The stability profile of N2-isopentylpyridine-2,4-diamine is governed by the reactivity of its functional groups and the electronic properties of the pyridine ring [13]. Primary amines are susceptible to oxidation reactions, particularly under aerobic conditions, potentially leading to the formation of imines or other oxidized derivatives [13]. The compound should be stored under inert atmosphere conditions at low temperatures to prevent degradation [11].

Pyridine derivatives can undergo N-oxidation reactions when exposed to oxidizing agents, forming N-oxides that significantly alter the electronic properties and reactivity patterns [13]. The presence of multiple amino groups provides additional sites for chemical modification, requiring careful handling to maintain compound integrity.

PropertyPyridine-2,4-diamine (Parent)N²-isopentylpyridine-2,4-diamine
Molecular FormulaC₅H₇N₃C₁₀H₁₇N₃
Molecular Weight (g/mol)109.13179.26
Melting Point (°C)107Not determined
Physical FormSolidExpected solid
ColorLight yellow to light brownNot determined
Storage ConditionsInert gas, 2-8°CExpected: inert gas, 2-8°C
Solubility (DMSO)Slightly solubleExpected: moderate
Solubility (Methanol)Slightly solubleExpected: moderate to good
Predicted pKa9.41±0.11Expected: similar to parent

Acid-Base Behavior and Tautomerism

The acid-base properties of N2-isopentylpyridine-2,4-diamine are determined by the presence of multiple basic nitrogen centers with different electronic environments and protonation potentials [9]. The compound exhibits complex protonation behavior due to the coexistence of pyridine nitrogen and amino nitrogens, each with distinct basicity profiles.

Protonation Sites and Basicity

The pyridine nitrogen serves as a basic site with the lone pair electrons not participating in the aromatic sextet [9] [2]. The basicity of pyridine-type nitrogens is generally lower than that of aliphatic amines due to sp² hybridization, which holds electrons more tightly compared to sp³ hybridization [9]. The predicted pKa for the parent pyridine-2,4-diamine is 9.41±0.11 [11], indicating moderate basicity.

The amino groups at positions 2 and 4 provide additional protonation sites with enhanced nucleophilicity [9]. Primary amines typically exhibit higher basicity than pyridine nitrogen due to the availability of electron density and the stabilization of the resulting ammonium ions through hydrogen bonding [9]. The isopentyl substitution at the N2 position converts the primary amine to a secondary amine, which may slightly alter the protonation behavior and stability of the conjugate acid [14].

Protonation-Induced Structural Changes

Upon protonation, significant changes in the electronic structure and molecular geometry are expected [15]. Protonation of the pyridine nitrogen would increase the electron-withdrawing character of the ring, affecting the electron density distribution and potentially influencing the basicity of the amino groups [15]. The formation of intramolecular hydrogen bonds between protonated sites may stabilize certain conformations and influence the overall molecular behavior [14].

Tautomeric Equilibria

N2-isopentylpyridine-2,4-diamine possesses structural features that may support tautomeric equilibria, particularly involving the amino groups and the pyridine ring system [16] [17]. The presence of amino groups adjacent to the pyridine ring creates possibilities for lactam-lactim type tautomerism, where amino-imino equilibria could occur under specific conditions [16] [18].

The tautomerization process in pyridine derivatives typically involves proton transfer mechanisms that can be influenced by environmental factors such as solvent polarity, temperature, and pH [16] [19]. The compound may exhibit different tautomeric forms in solution compared to the solid state, with the equilibrium position determined by the relative stability of each form [20].

Ring-chain tautomerism is less likely due to the stable aromatic character of the pyridine ring [21]. However, the amino groups may participate in rapid equilibria involving different protonation states or conformational arrangements, particularly in polar protic solvents where hydrogen bonding interactions can stabilize specific tautomeric forms [22].

XLogP3

2.2

Dates

Last modified: 07-19-2023

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